(R)-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid
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Overview
Description
The compound is a derivative of an amino acid, specifically a urea derivative. The “tert-Butoxycarbonyl” (Boc) group is a common protecting group used in organic synthesis, particularly for amines . The Boc group is known for its ease of installation and removal, making it useful in multi-step synthetic processes .
Molecular Structure Analysis
The molecular structure of this compound would likely include a six-carbon chain (hexanoic acid) with a urea group and a Boc-protected amino group attached. The “®” indicates that the compound is chiral, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis
Boc-protected amino acids can undergo a variety of reactions. For example, they can participate in diastereoselective vinylogous Mannich reactions . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Boc-protected amino acids are typically solid at room temperature .Scientific Research Applications
Agricultural and Food Sciences
In the agricultural and food sciences, the reaction of ninhydrin with primary amino groups, which forms a purple dye, has been applied extensively for the detection, isolation, and analysis of compounds such as amino acids, peptides, and proteins. This method is crucial for understanding the composition and nutritional value of agricultural products and food items (Friedman, 2004).
Biomedical Sciences
In biomedical sciences, the focus has been on understanding the biological activities and potential therapeutic applications of various compounds. For instance, the review on aspirin resistance in cardiovascular disease sheds light on the biochemical mechanisms and clinical significance of salicylates, highlighting the importance of chemical structure in drug efficacy (McKee, Sane, Deliargyris, 2002).
Biotechnological Production and Environmental Applications
Biotechnological approaches for mass-production of compounds with significant biological activities are explored, emphasizing the green and effective methods for large-scale applications. The role of such compounds in food industry, including their use as natural antioxidants and preservatives, is also discussed, presenting future directions for functional food development and improving bioavailability through technological and chemical modifications (Marchev et al., 2021).
Neuropathology and Genetic Studies
The role of oxidative damage in the neuropathology of organic acidurias is explored through animal studies, highlighting the impact of various organic acids on brain health and suggesting antioxidants as a novel therapeutic strategy (Wajner et al., 2004). Additionally, the synthesis and role of β-alanine in plants are reviewed, showing its involvement in stress responses and as a precursor to various biologically active compounds, indicating the complexity of amino acid metabolism and its implications for both plant and human health (Parthasarathy et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-D-homocitrulline, also known as (2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic Acid, ®-2-((tert-Butoxycarbonyl)amino)-6-ureidohexanoic acid, or BOC-D-HCIT-OH, primarily targets proteins in the human body . Specifically, it interacts with lysine residues in the polypeptide chain .
Mode of Action
Boc-D-homocitrulline is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate . This process is known as carbamoylation or carbamylation . The cyanate compound is derived either from urea or, via a reaction catalyzed by the enzyme myeloperoxidase (MPO), from thiocyanate .
Biochemical Pathways
The formation of Boc-D-homocitrulline is a part of the carbamylation process, which is a posttranslational modification of proteins . This process alters protein structural and functional properties and thus contributes to molecular ageing . Carbamylation-induced protein alterations are involved in the progression of various diseases, because carbamylation-derived products (CDPs) are bioactive compounds that trigger specific and inappropriate cellular responses .
Pharmacokinetics
It is known that homocitrulline, a well-described cdp, can be quantified by use of hplc coupled to tandem mass spectrometry after protein acid hydrolysis . This suggests that similar methods could potentially be used to study the pharmacokinetics of Boc-D-homocitrulline.
Result of Action
The formation of Boc-D-homocitrulline through the carbamylation process can lead to various molecular and cellular effects. For instance, carbamylation may promote hormone and enzyme inactivation, and carbamylated proteins, as diverse as collagen or LDLs, induce characteristic biochemical events of atherosclerosis progression . In addition, homocitrulline excretion is increased with increased dietary lysine, and also by increased protein intake .
Action Environment
The action of Boc-D-homocitrulline is influenced by various environmental factors. In humans, the carbamylation process takes place predominantly in two types of situations: uremia and inflammation . Smoking increases the circulating thiocyanate concentration and thus enhances carbamoylation of proteins . Therefore, factors such as diet, health status, and lifestyle can influence the action, efficacy, and stability of Boc-D-homocitrulline.
properties
IUPAC Name |
(2R)-6-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O5/c1-12(2,3)20-11(19)15-8(9(16)17)6-4-5-7-14-10(13)18/h8H,4-7H2,1-3H3,(H,15,19)(H,16,17)(H3,13,14,18)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBRHHKYGXHMDX-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426773 |
Source
|
Record name | Boc-D-homocitrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121080-97-5 |
Source
|
Record name | Boc-D-homocitrulline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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